REACTION_CXSMILES
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[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:15].S([O-])([O-])=O.[Na+].[Na+]>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][N+:3]=1[O-:15] |f:2.3.4|
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Name
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|
Quantity
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3.68 g
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Type
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reactant
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Smiles
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CC1=NC=C(C#N)C=C1
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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7.53 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
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Quantity
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60 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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2.92 g
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Type
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reactant
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Smiles
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S(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the solution is stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the resulting mixture is stirred for one hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The reaction is quenched with saturated sodium bicarbonate solution
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Type
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EXTRACTION
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Details
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the product is extracted with chloroform (500 ml)
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Type
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WASH
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Details
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The organic phase is washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate monohydrate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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The residue is used without further purification
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Reaction Time |
8 (± 8) h |
Name
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Type
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|
Smiles
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CC1=[N+](C=C(C#N)C=C1)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |